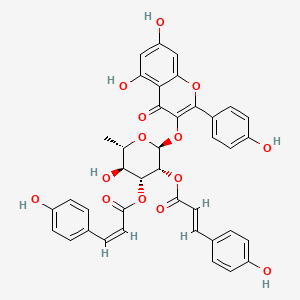
E,Z-Platanoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E,Z-Platanoside is a natural flavonoid glycoside isolated from the leaves of the Platanus acerifolia (London plane tree). This compound is known for its significant biological activities, particularly its antibacterial properties against Staphylococcus aureus . The structure of this compound includes a quercetin backbone with acylated rhamnopyranoside moieties, which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
E,Z-Platanoside can be synthesized through a series of enzymatic reactions that involve the acylation of flavonoid glycosides. The process typically starts with the extraction of flavonoid glycosides from plant sources, followed by acylation using specific enzymes that facilitate the attachment of acyl groups to the flavonoid backbone .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Platanus acerifolia leaves. The leaves are harvested, dried, and subjected to solvent extraction to isolate the flavonoid glycosides. The extracted compounds are then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
E,Z-Platanoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the flavonoid backbone, altering its properties.
Substitution: This compound can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .
Scientific Research Applications
E,Z-Platanoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of acylation on flavonoid glycosides.
Mechanism of Action
E,Z-Platanoside exerts its effects through several mechanisms:
Antibacterial Activity: The compound inhibits bacterial growth by targeting the bacterial cell wall and interfering with essential enzymes involved in cell wall synthesis.
Anti-inflammatory Activity: This compound modulates inflammatory pathways by inhibiting the activity of matrix metallopeptidases (MMPs), which are involved in the degradation of extracellular matrix components.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
Z,E-Platanoside: Another flavonoid glycoside with similar antibacterial properties but different acylation patterns.
E,E-Platanoside: A related compound with distinct biological activities due to its unique acylation configuration.
Kaempferol-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside: A similar compound with different acyl groups attached to the flavonoid backbone.
Uniqueness
E,Z-Platanoside is unique due to its specific acylation pattern, which enhances its binding affinity to molecular targets and contributes to its potent biological activities. The relative configuration of the acyl groups (E/Z) significantly affects the compound’s interaction with binding pockets in targeted proteins, making it a valuable compound for drug development .
Properties
Molecular Formula |
C39H32O14 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7+/t20-,33-,36+,38+,39-/m0/s1 |
InChI Key |
HKZIBACORRUGAC-DJVSQZLHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


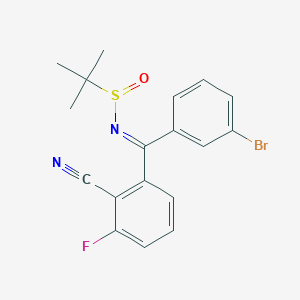
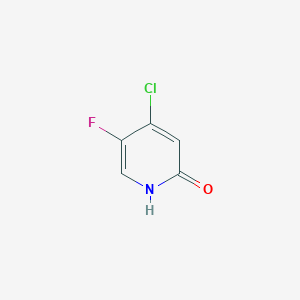

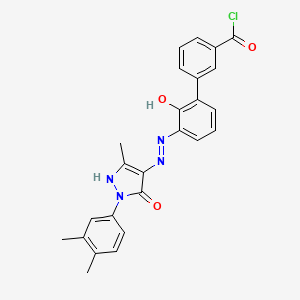
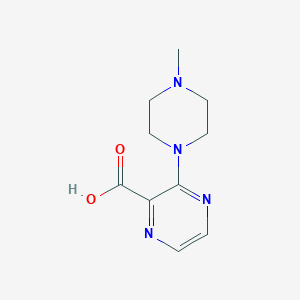
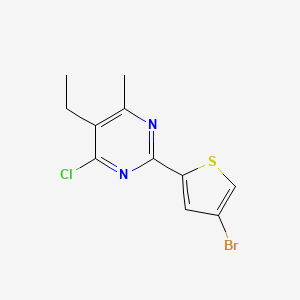
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)
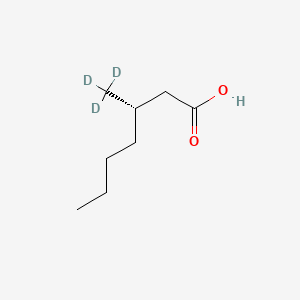
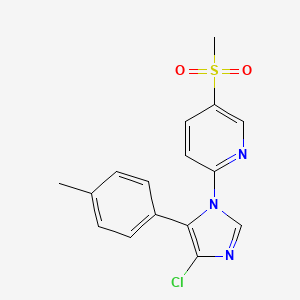
![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
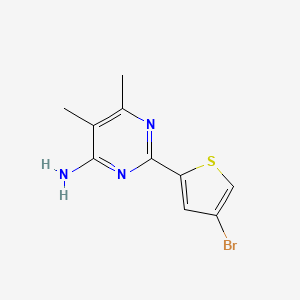
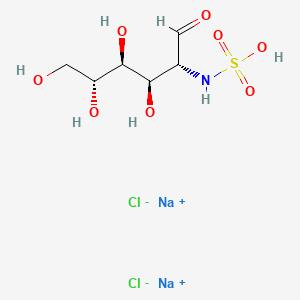
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
